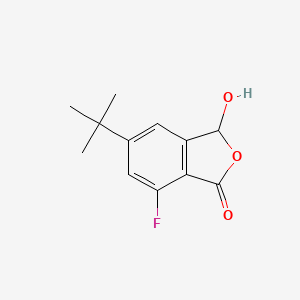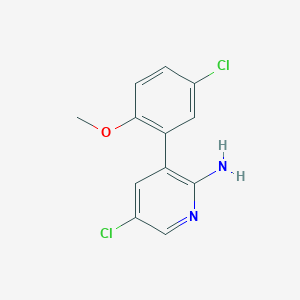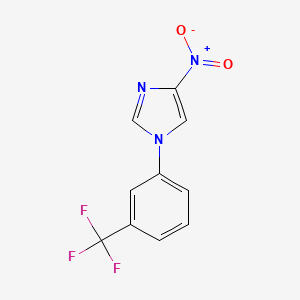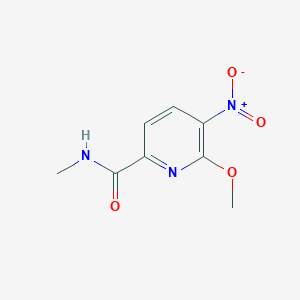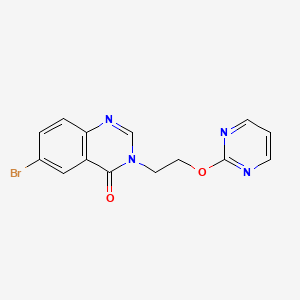![molecular formula C35H22ClN3 B8390138 2-[3-chloro-5-(9-phenanthryl)phenyl]-4,6-diphenyl- 1,3,5-triazine](/img/structure/B8390138.png)
2-[3-chloro-5-(9-phenanthryl)phenyl]-4,6-diphenyl- 1,3,5-triazine
Descripción general
Descripción
2-[3-chloro-5-(9-phenanthryl)phenyl]-4,6-diphenyl- 1,3,5-triazine is a research compound with the molecular formula C35H22ClN3 and a molecular weight of 520.0 g/mol. This compound is primarily used in scientific research and is not intended for human or veterinary use.
Métodos De Preparación
The synthesis of 2-[3-chloro-5-(9-phenanthryl)phenyl]-4,6-diphenyl- 1,3,5-triazine involves several steps. One common method includes the following procedure:
- Reactants:
- 0.52 g (2.36 mmol) of 9-phenanthreneboronic acid
- 0.91 g (2.15 mmol) of 2-(3-bromo-5-chlorophenyl)-4,6-diphenyl-1,3,5-triazine
- 24.8 mg (0.022 mmol) of tetrakis(triphenylphosphine)palladium
- 80 mL of toluene
- 10 mL of ethanol
- 6.45 mL (6.45 mmol) of an aqueous 1M K2CO3 solution
- Procedure:
- In a stream of argon, the reactants are suspended in a mixed solvent of toluene and ethanol.
- The temperature of the suspension is elevated to 60°C.
- The aqueous K2CO3 solution is added dropwise to the suspension.
- The mixture is distilled under reflux for 18 hours.
- The reaction mixture is cooled to room temperature and distilled under reduced pressure to remove volatile materials.
- Methanol is added to the concentrate, and the solid is collected by filtration.
- The crude product is dissolved in chloroform and filtered by celite.
- The filtrate is distilled to remove volatile materials, yielding the final product as a grayish-white solid with a yield of 91%.
Análisis De Reacciones Químicas
2-[3-chloro-5-(9-phenanthryl)phenyl]-4,6-diphenyl- 1,3,5-triazine undergoes various chemical reactions, including:
- Substitution Reactions:
- Common reagents: Halogens, nucleophiles
- Conditions: Elevated temperatures, presence of catalysts
- Major products: Substituted triazine derivatives
- Oxidation Reactions:
- Common reagents: Oxidizing agents like potassium permanganate
- Conditions: Acidic or basic medium
- Major products: Oxidized triazine derivatives
- Reduction Reactions:
- Common reagents: Reducing agents like sodium borohydride
- Conditions: Mild temperatures
- Major products: Reduced triazine derivatives
Aplicaciones Científicas De Investigación
2-[3-chloro-5-(9-phenanthryl)phenyl]-4,6-diphenyl- 1,3,5-triazine has several scientific research applications, including:
- Chemistry:
- Used as a building block in the synthesis of more complex organic molecules.
- Employed in the study of reaction mechanisms and kinetics.
- Biology:
- Investigated for its potential interactions with biological macromolecules.
- Studied for its effects on cellular processes and pathways.
- Medicine:
- Explored for its potential therapeutic properties.
- Used in drug discovery and development research.
- Industry:
- Utilized in the development of new materials with specific properties.
- Applied in the creation of advanced polymers and coatings.
Mecanismo De Acción
The mechanism of action of 2-[3-chloro-5-(9-phenanthryl)phenyl]-4,6-diphenyl- 1,3,5-triazine involves its interaction with molecular targets and pathways. The compound can bind to specific receptors or enzymes, modulating their activity and affecting downstream signaling pathways. The exact molecular targets and pathways involved depend on the specific application and context of the research.
Comparación Con Compuestos Similares
2-[3-chloro-5-(9-phenanthryl)phenyl]-4,6-diphenyl- 1,3,5-triazine can be compared with other similar compounds, such as:
- 2-(3-Bromo-5-chlorophenyl)-4,6-diphenyl-1,3,5-triazine:
- Similar structure but with a bromine atom instead of a phenanthryl group.
- Different reactivity and applications.
- 2-(3-Chloro-5-phenyl)-4,6-diphenyl-1,3,5-triazine:
- Lacks the phenanthryl group, resulting in different chemical properties.
- Used in different research contexts.
- 2-(3-Chloro-5-(naphthalen-1-yl)phenyl)-4,6-diphenyl-1,3,5-triazine:
- Contains a naphthyl group instead of a phenanthryl group.
- Exhibits distinct reactivity and applications.
The uniqueness of this compound lies in its specific structure, which imparts unique chemical and physical properties, making it suitable for various specialized research applications.
Propiedades
Fórmula molecular |
C35H22ClN3 |
|---|---|
Peso molecular |
520.0 g/mol |
Nombre IUPAC |
2-(3-chloro-5-phenanthren-9-ylphenyl)-4,6-diphenyl-1,3,5-triazine |
InChI |
InChI=1S/C35H22ClN3/c36-28-20-26(32-22-25-15-7-8-16-29(25)30-17-9-10-18-31(30)32)19-27(21-28)35-38-33(23-11-3-1-4-12-23)37-34(39-35)24-13-5-2-6-14-24/h1-22H |
Clave InChI |
FNMVYTWTGWHRAY-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)C2=NC(=NC(=N2)C3=CC(=CC(=C3)C4=CC5=CC=CC=C5C6=CC=CC=C64)Cl)C7=CC=CC=C7 |
Origen del producto |
United States |
Synthesis routes and methods
Procedure details










Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
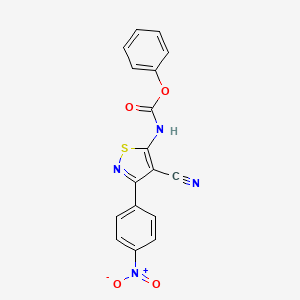
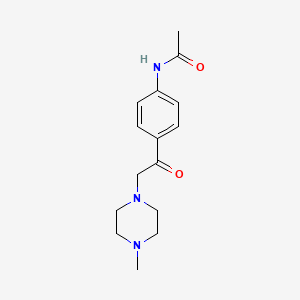


![5-[(4-Quinolinyl)methylene]-2-thioxo-4-thiazolidinone](/img/structure/B8390077.png)
